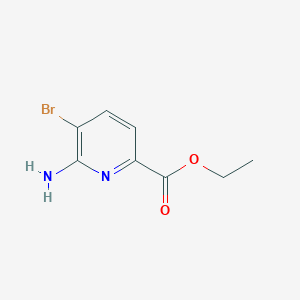
8-Mercaptoquinoline-2,4-dicarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Mercaptoquinoline-2,4-dicarboxylic acid is a heterocyclic compound that features a quinoline backbone substituted with a mercapto group at the 8-position and carboxylic acid groups at the 2 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Mercaptoquinoline-2,4-dicarboxylic acid typically involves the reaction of quinoline with chlorosulfuric acid to form quinoline-8-sulfonyl chloride. This intermediate is then reacted with triphenylphosphine in toluene to yield 8-Mercaptoquinoline . The carboxylic acid groups can be introduced through subsequent reactions involving appropriate reagents and conditions.
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and solvent recovery systems to enhance yield and reduce waste.
Chemical Reactions Analysis
Types of Reactions: 8-Mercaptoquinoline-2,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form thiols or other reduced derivatives.
Substitution: The quinoline ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under various conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiols, reduced quinoline derivatives.
Substitution: Halogenated quinolines, alkylated quinolines.
Scientific Research Applications
8-Mercaptoquinoline-2,4-dicarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: Investigated for its antimicrobial properties against various bacterial and fungal strains.
Industry: Utilized in the synthesis of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 8-Mercaptoquinoline-2,4-dicarboxylic acid involves its ability to chelate metal ions, forming stable complexes. These complexes can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The mercapto group plays a crucial role in binding to metal ions, while the carboxylic acid groups enhance solubility and reactivity .
Comparison with Similar Compounds
8-Hydroxyquinoline: Similar structure but with a hydroxyl group instead of a mercapto group. Known for its chelating properties and use in metal ion detection.
Quinoline-2,4-dicarboxylic acid: Lacks the mercapto group but has similar carboxylic acid substitutions. Used in coordination chemistry and as a building block for other compounds.
Uniqueness: 8-Mercaptoquinoline-2,4-dicarboxylic acid is unique due to the presence of both mercapto and carboxylic acid groups, which confer distinct chemical reactivity and binding properties. This makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
653570-20-8 |
|---|---|
Molecular Formula |
C11H7NO4S |
Molecular Weight |
249.24 g/mol |
IUPAC Name |
8-sulfanylquinoline-2,4-dicarboxylic acid |
InChI |
InChI=1S/C11H7NO4S/c13-10(14)6-4-7(11(15)16)12-9-5(6)2-1-3-8(9)17/h1-4,17H,(H,13,14)(H,15,16) |
InChI Key |
LGHXJWVNLGOEJK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)N=C(C=C2C(=O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



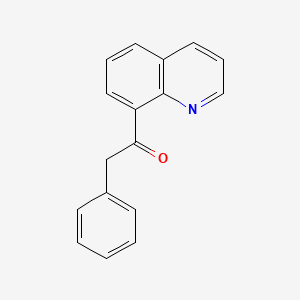
![5-Iminoisoindolo[2,1-b]isoquinolin-7(5H)-one](/img/structure/B11865627.png)
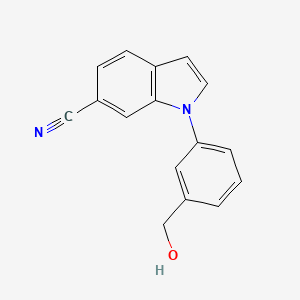
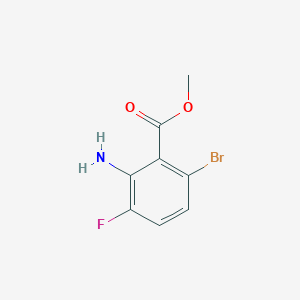
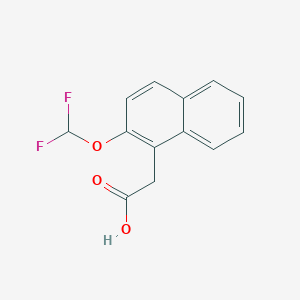
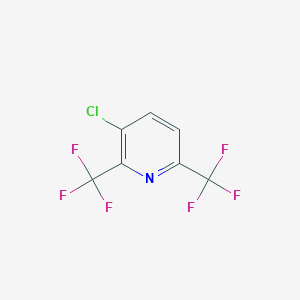
![4-Chloro-5,6,7,8,9,10-hexahydrocycloocta[4,5]thieno[2,3-d]pyrimidine](/img/structure/B11865663.png)


![3-Bromo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B11865677.png)
![ethyl 2-(3-nitro-6,7-dihydro-5H-cyclopenta[b]pyridin-7-yl)acetate](/img/structure/B11865683.png)
